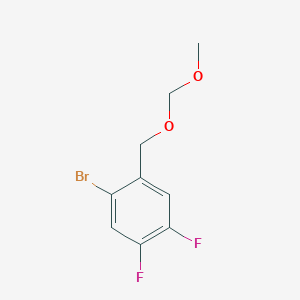
2-Chloro-3-methyl-1,1'-biphenyl
Descripción general
Descripción
2-Chloro-3-methyl-1,1'-biphenyl is an organic compound with the molecular formula C13H11Cl It is a derivative of biphenyl, where a chlorine atom and a methyl group are substituted at the 2 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-3-methyl-1,1'-biphenyl can be synthesized through several methods. One common method involves the Grignard reaction, where 2,6-dichlorotoluene reacts with cyclohexanone to form the desired product. The reaction conditions are mild and controllable, making it a preferred method for laboratory synthesis .
Industrial Production Methods
In industrial settings, this compound is often produced using non-ligated nickel (II) chloride-catalyzed cross-coupling of aryl Grignard reagents with haloarenes. This method is efficient and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methyl-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding biphenyl derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Biphenyl derivatives with additional functional groups.
Reduction: Reduced biphenyl compounds.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-methyl-1,1'-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methyl-1,1'-biphenyl involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobiphenyl: Similar structure but lacks the methyl group at the 3 position.
3-Chlorobiphenyl: Chlorine atom is at the 3 position instead of the 2 position.
2-Methylbiphenyl: Contains a methyl group at the 2 position but lacks the chlorine atom.
Uniqueness
2-Chloro-3-methyl-1,1'-biphenyl is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C13H11Cl |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
2-chloro-1-methyl-3-phenylbenzene |
InChI |
InChI=1S/C13H11Cl/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3 |
Clave InChI |
ZEBYDWFUKGDJHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-Dimethyl-N-[4-(piperidin-1-yl)but-2-yn-1-yl]urea](/img/structure/B8668104.png)


![[2-(Carbamoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8668115.png)
![1-Methyl-7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8668123.png)

![4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid](/img/structure/B8668126.png)


![2-fluoro-6-{[3-(1H-imidazol-1-yl)propyl]amino}benzonitrile](/img/structure/B8668143.png)

